molecular formula C12H16O B1617845 Acetylene;4-tert-butylphenol CAS No. 28514-92-3

Acetylene;4-tert-butylphenol

Cat. No.: B1617845
CAS No.: 28514-92-3
M. Wt: 176.25 g/mol
InChI Key: VUBQYTCIOHLJGQ-UHFFFAOYSA-N
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Description

Acetylene;4-tert-butylphenol: is an organic compound with the formula (CH₃)₃CC₆H₄OH. It is one of three isomeric tert-butyl phenols and is a white solid with a distinct phenolic odor. This compound is known for its solubility in basic water and its significant role in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylene;4-tert-butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene. This process often results in 2-tert-butylphenol as a major side product. Additionally, it can be produced through diverse transalkylation reactions .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of catalysts to enhance the reaction efficiency. For instance, the use of NaOH-treated Hβ zeolite has been shown to improve the selectivity of the alkylation process, resulting in higher yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: Acetylene;4-tert-butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones

    Reduction: Trans-4-tert-butylcyclohexanol

    Substitution: Glycidyl ether

Scientific Research Applications

Acetylene;4-tert-butylphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Acetylene;4-tert-butylphenol exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

  • 2-tert-Butylphenol
  • 2,4-Di-tert-butylphenol
  • 4-tert-Butylcyclohexanol

Comparison: Acetylene;4-tert-butylphenol is unique due to its specific structure, which imparts distinct chemical properties and reactivity. For instance, its ability to form glycidyl ether through substitution reactions is a notable feature that distinguishes it from other similar compounds .

Properties

IUPAC Name

acetylene;4-tert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O.C2H2/c1-10(2,3)8-4-6-9(11)7-5-8;1-2/h4-7,11H,1-3H3;1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBQYTCIOHLJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)O.C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28514-92-3
Record name Phenol, 4-(1,1-dimethylethyl)-, polymer with ethyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28514-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80951203
Record name 4-tert-Butylphenol--acetylene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28514-92-3
Record name Phenol, 4-(1,1-dimethylethyl)-, polymer with ethyne
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-tert-Butylphenol--acetylene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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